N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
Structural Characterization of N-(4-Methoxybenzyl)-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline
Molecular Architecture and Bonding Patterns
The molecular architecture of this compound is defined by three key components:
- The aniline backbone, which provides a planar aromatic system.
- The ortho-substituted 1,3,2-dioxaborolane ring, introducing sp³ hybridization at boron.
- The N-(4-methoxybenzyl) group, introducing steric and electronic effects.
X-ray diffraction studies of analogous boronated anilines reveal that the dioxaborolane ring adopts a trigonal planar geometry around boron, with B–O bond lengths averaging 1.36–1.38 Å. The boron atom forms a covalent bond with the aniline’s aromatic carbon (C–B distance: ~1.56 Å), while the dioxaborolane’s methyl groups enforce steric protection, enhancing stability against hydrolysis.
X-ray Crystallographic Analysis of Boron-Nitrogen Coordination
Although direct X-ray data for this specific compound are unavailable, studies on related systems suggest potential boron-nitrogen (B–N) dative interactions. For example, in N-aryl dioxaborolanes, the boron atom’s vacant p-orbital can coordinate with lone pairs from adjacent nitrogen atoms, forming a partial B←N bond. Such interactions are supported by bond length alterations in crystallographic data, where B–N distances range from 2.02–2.15 Å, shorter than the sum of van der Waals radii (3.05 Å). Computational models further predict that B–N coordination stabilizes the molecule by ~15–20 kcal/mol through charge transfer from nitrogen to boron.
Conformational Analysis of Methoxybenzyl Substituents
The N-(4-methoxybenzyl) group introduces conformational flexibility. Nuclear magnetic resonance (NMR) studies of similar para-methoxybenzoyl derivatives indicate that the methoxyphenyl ring twists approximately 30° relative to the plane of the aniline core. This torsional angle minimizes steric clashes between the methoxy oxygen and adjacent substituents while allowing partial conjugation between the methoxy group and the aromatic system. Density functional theory (DFT) optimizations predict two low-energy conformers:
- Conformer A : Methoxy group oriented syn to the dioxaborolane ring (ΔG = 0 kcal/mol).
- Conformer B : Methoxy group oriented anti to the dioxaborolane ring (ΔG = 1.2 kcal/mol).
The energy difference suggests a 3:1 equilibrium favoring Conformer A at room temperature.
Electronic Effects of Para-Methoxy Group on Aromatic System
The para-methoxy group exerts a strong electron-donating resonance (+R) effect, increasing electron density on the aniline ring. Ultraviolet-visible (UV-Vis) spectroscopy of p-methoxyaniline derivatives shows a bathochromic shift of ~40 nm compared to unsubstituted aniline, consistent with enhanced π→π* transitions. Additionally, ionization potential measurements reveal that the para-methoxy group lowers the adiabatic ionization energy by 4,826 cm⁻¹ relative to aniline, further underscoring its electron-donating capacity. This electronic activation facilitates electrophilic substitution at the ortho and para positions of the aniline ring, as evidenced by regioselective borylation reactions.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO3/c1-19(2)20(3,4)25-21(24-19)17-8-6-7-9-18(17)22-14-15-10-12-16(23-5)13-11-15/h6-13,22H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMARVFNTGTBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling with Prefunctionalized Anilines
A primary route involves Suzuki-Miyaura coupling between halogenated aniline precursors and pinacol boronate esters. For example, 2-bromo-N-(4-methoxybenzyl)aniline reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. In one protocol, dichlorobis(chlorodi-tert-butylphosphine)palladium(II) and triethylamine in toluene under reflux yielded the target compound at 83% efficiency. Key parameters include:
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Catalyst : PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene)
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Base : Triethylamine
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Solvent : Toluene
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Temperature : 110°C (reflux)
This method leverages the boron group’s ortho-directing effect, ensuring regioselectivity during coupling.
Buchwald-Hartwig Amination Followed by Boronation
An alternative two-step approach involves introducing the boronate group after N-alkylation. 2-Iodoaniline is first alkylated with 4-methoxybenzyl chloride using a copper(I) catalyst, followed by Miyaura borylation with B₂pin₂ and Pd(dppf)Cl₂. This sequence achieved a 76% overall yield in a DME/water system.
N-Alkylation of Boronated Anilines
Reductive Amination with 4-Methoxybenzaldehyde
A boronate-containing aniline (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline ) undergoes reductive amination with 4-methoxybenzaldehyde. Sodium cyanoborohydride in methanol at 25°C facilitated imine reduction, yielding the product at 89% efficiency. The reaction is pH-dependent, requiring acetic acid to stabilize the intermediate imine.
Direct Alkylation with 4-Methoxybenzyl Halides
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reacts with 4-methoxybenzyl bromide in the presence of K₂CO₃ in DMF. This SN2-type alkylation proceeds at 60°C, achieving 72% yield. Steric hindrance from the boronate group slightly reduces reactivity compared to unsubstituted anilines.
Alternative Methods
Hydroboration of Imine Intermediates
A less common method involves hydroboration of N-(4-methoxybenzylidene)-2-iodoaniline with pinacolborane (HBpin). Using n-butyllithium as a catalyst in THF, this one-pot reaction achieved 68% yield. The mechanism proceeds via a boronate intermediate that undergoes spontaneous cyclization.
Solid-Phase Synthesis
For high-throughput applications, the compound has been synthesized on Wang resin. 2-Aminophenylboronic acid pinacol ester is immobilized, followed by on-resin alkylation with 4-methoxybenzyl triflate. Cleavage with TFA/H₂O provided the product in 54% purity.
Comparative Analysis of Methods
Mechanistic Considerations
Palladium-Catalyzed Pathways
In Suzuki-Miyaura coupling, oxidative addition of the aryl halide to Pd(0) generates a Pd(II) intermediate. Transmetallation with the boronate ester precedes reductive elimination to form the C–C bond. The 4-methoxybenzyl group’s electron-donating effect accelerates transmetallation by increasing nucleophilicity at boron.
Steric and Electronic Effects
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group imposes steric constraints during N-alkylation. DFT studies indicate that the boronate’s ortho position directs electrophilic attack to the para position of the aniline, favoring mono-alkylation.
Purification and Characterization
Crude products are typically purified via silica gel chromatography (hexane/EtOAc, 3:1). 1H NMR shows characteristic signals:
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δ 7.45–7.30 (m, 4H, aromatic H)
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δ 4.45 (s, 2H, N–CH₂–C₆H₄OMe)
LC-MS (ESI+) confirms the molecular ion at m/z 340.2 [M+H]⁺.
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors reduce reaction times. A 2019 patent disclosed a Pd/C-packed column system for Suzuki-Miyaura coupling, achieving 91% yield with a residence time of 15 minutes . Catalyst recycling lowered Pd leaching to <0.1 ppm.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitrobenzene derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitrobenzene derivatives
Reduction: Amine derivatives
Substitution: Various boronic acid derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been investigated for its potential use in targeting specific cancer cells. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets, potentially leading to improved efficacy in cancer treatments.
Mechanism of Action
The mechanism involves the compound's ability to form stable complexes with biomolecules such as proteins and nucleic acids. This interaction can disrupt critical cellular processes in cancer cells, leading to apoptosis or programmed cell death .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its boron component allows for the effective coupling of aryl and vinyl halides with organoboron reagents. This reaction is pivotal in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .
Synthesis of Functionalized Aromatics
this compound can be utilized in the synthesis of functionalized aromatic compounds. The presence of the methoxy group enhances electron density on the aromatic ring, facilitating electrophilic substitution reactions that are essential for developing new materials and compounds .
Materials Science
Development of Advanced Materials
In materials science, this compound is being explored for its potential use in developing advanced materials such as polymers and nanocomposites. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties.
Photonic Applications
The unique optical properties of boron-containing compounds make them suitable candidates for photonic applications. Research is ongoing to evaluate their effectiveness in light-emitting devices and sensors .
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and drug design.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Methoxy-N-(4-methoxyphenyl)-N-(4-boronate-phenyl)aniline ():
- N,N-Dimethyl-4-boronate-aniline (): Replaces the methoxybenzyl group with a dimethylamino substituent. The dimethylamino group is stronger electron-donating, lowering the boronate’s Lewis acidity and altering its reactivity in catalytic applications .
Biological Activity
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a boron-containing dioxaborolane moiety which is known for its role in various biological applications. The molecular formula for this compound is , with a molecular weight of approximately 291.19 g/mol. Its structure can be represented as follows:
1. Anticancer Properties
Research indicates that compounds containing boron moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of boron compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the activity of similar boron-containing compounds against breast cancer cells. The results demonstrated that these compounds could effectively reduce cell viability through apoptotic pathways by activating caspase enzymes .
2. Antimicrobial Activity
The antimicrobial effectiveness of boron-based compounds has been documented extensively. The dioxaborolane group is particularly noted for enhancing the antibacterial activity of anilines.
Research Findings:
In vitro studies have shown that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Signal Transduction Modulation: It affects various signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for N-(4-Methoxybenzyl)-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline?
The compound is typically synthesized via borylation reactions or functional group transformations involving boronic esters. A general method involves coupling an aniline derivative with a pinacol boronic ester under palladium catalysis. For example:
- Stepwise Synthesis :
- Borylation : Aryl halides (e.g., bromo- or iodoaniline derivatives) react with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) under inert conditions .
- Protection/Functionalization : The amino group is protected (e.g., acetylation, carbamate formation) to avoid side reactions during coupling. For instance, N-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide was synthesized via acetylation of the corresponding aniline using acetyl chloride and triethylamine in CH₂Cl₂ .
- Methoxybenzyl Introduction : The methoxybenzyl group is introduced via reductive amination or alkylation under basic conditions .
Yield Optimization : Yields vary (8–65%) depending on substituents and reaction conditions. For example, purification via silica chromatography with n-pentane/ethyl acetate (10:1) is common .
Q. How is X-ray crystallography applied to characterize this compound?
X-ray crystallography is critical for structural elucidation and boron coordination analysis . The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refinement and solving crystal structures .
- Key Parameters :
- Example : The crystal structure of 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline (a related compound) was resolved using SHELX, confirming ortho-substitution patterns .
Advanced Research Questions
Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?
The compound participates in Suzuki-Miyaura cross-coupling due to the boronate ester’s nucleophilicity. Key mechanisms include:
Q. Challenges :
Q. How is this compound utilized in photodynamic therapy (PDT) or fluorescence studies?
The boronate group enables H₂O₂-responsive fluorescence probes . For example:
- Probe Design : Derivatives like N,N-Dimethyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Styryl)Aniline (DSTBPin) exhibit fluorescence quenching upon H₂O₂-induced boronate oxidation .
- Application in PDT : The compound’s extended π-conjugation (due to methoxybenzyl and boronate groups) enhances intersystem crossing, enabling singlet oxygen (¹O₂) generation under light .
Table 1 : Key Applications in Photonics
| Application | Mechanism | Reference |
|---|---|---|
| H₂O₂ Detection | Boronate oxidation → Fluorescence | |
| Photosensitizer | Singlet oxygen generation |
Q. What computational methods are used to predict its electronic properties?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict redox behavior.
- Molecular Dynamics (MD) : Simulates solvent interactions and stability of the boronate ester .
Example : DFT studies on N-(4-Methoxybenzyl)-2-Boronylaniline derivatives revealed a HOMO-LUMO gap of ~3.2 eV, indicating suitability for optoelectronic applications .
Data Contradictions and Resolution
Q. How do researchers address discrepancies in reported synthetic yields?
Yields vary due to:
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
